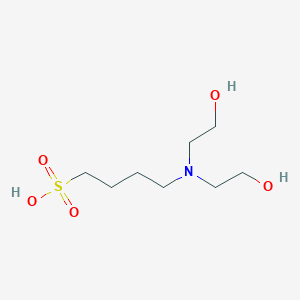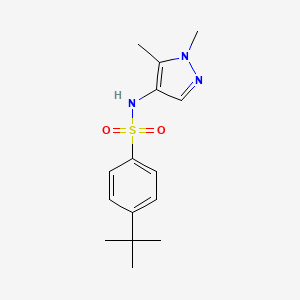
4-(Bis(2-hydroxyethyl)amino)butane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(2-hydroxyethyl)amino)butane-1-sulfonic acid, commonly known as BES, is a zwitterionic buffering agent that is widely used in various biochemical and biological research applications. It is a sulfonic acid derivative of butane, and its chemical formula is C8H19NO6S. BES is a highly water-soluble compound with a pKa value of 7.5, making it an effective buffer for a wide range of pH values.
Wirkmechanismus
BES acts as a zwitterionic buffer, which means that it can both donate and accept protons depending on the pH of the solution. At low pH values, BES acts as a proton acceptor, while at high pH values, it acts as a proton donor. This property allows BES to maintain a stable pH environment in biological and biochemical systems, which is essential for many biological processes.
Biochemical and Physiological Effects:
BES has been shown to have minimal effects on biological systems, making it an ideal buffering agent for use in cell culture and other biological applications. It has also been shown to have minimal toxicity and is generally considered safe for use in research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BES is its ability to maintain a stable pH environment over a wide range of pH values. This property makes it an effective buffering agent for use in various biological and biochemical experiments. However, BES has some limitations, including its relatively high cost compared to other buffering agents and its limited solubility in organic solvents.
Zukünftige Richtungen
There are several future directions for research on BES. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the optimization of BES for use in specific biological and biochemical applications. Additionally, there is potential for the development of new derivatives of BES that have improved solubility and other properties that make them more suitable for use in research applications.
Synthesemethoden
BES can be synthesized by reacting 1,4-dibromobutane with 2-aminoethanol and sodium sulfite. The reaction yields BES as a white crystalline solid, which can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
BES is widely used as a buffering agent in various biochemical and biological research applications. It is commonly used in the preparation of cell culture media, protein purification, and enzyme assays. BES is also used in the study of protein-ligand interactions, as it has been shown to stabilize the conformation of proteins and enhance their solubility.
Eigenschaften
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5S/c10-6-4-9(5-7-11)3-1-2-8-15(12,13)14/h10-11H,1-8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSYTLWRYJGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bis(2-hydroxyethyl)amino)butane-1-sulfonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)



![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)


![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)
![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)